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Introduction
L-lactate, a terminal product of anaerobic glycolysis, is a critical metabolite indicative of cellular

metabolic status.[1] Its concentration in biological fluids such as blood, serum, plasma, urine,

and cell culture media is a key biomarker for assessing tissue hypoxia, metabolic disorders,

and the physiological stress response.[1] Accurate and reliable quantification of L-lactate is

therefore essential in various fields of research, including drug development, diagnostics, and

fundamental biology. These application notes provide detailed protocols for the

spectrophotometric determination of L-lactate, offering simple, reproducible, and sensitive

methods suitable for a range of biological samples.[1]

Principle of the Assay
The spectrophotometric determination of L-lactate in biological fluids is most commonly

achieved through enzymatic assays. Two primary enzyme-based methods are widely

employed:

Lactate Dehydrogenase (LDH) Method: This classic method relies on the enzyme L-lactate
dehydrogenase (L-LDH), which catalyzes the oxidation of L-lactate to pyruvate. This

reaction involves the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to

NADH.[2][3][4] The increase in NADH concentration is directly proportional to the initial L-
lactate concentration and can be quantified by measuring the absorbance increase at 340
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nm.[2][3] To drive the reaction equilibrium towards pyruvate formation, an alkaline pH is

typically used, and a trapping agent for pyruvate, such as hydrazine, may be included.[4][5]

Lactate Oxidase Method: This method utilizes the enzyme lactate oxidase, which catalyzes

the oxidation of L-lactate to pyruvate and hydrogen peroxide (H2O2).[1] The generated

hydrogen peroxide is then used in a subsequent reaction catalyzed by a peroxidase to

oxidize a chromogenic probe, resulting in a colored product.[1] The intensity of the color,

which is proportional to the L-lactate concentration, can be measured at a specific

wavelength (e.g., 450 nm, 510 nm, or 565 nm) depending on the probe used.[1][6][7][8]
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Caption: Enzymatic reactions for L-lactate determination.

Quantitative Data Summary
Parameter

Lactate Dehydrogenase
(LDH) Method

Lactate Oxidase (LOX)
Method

Principle

Enzymatic oxidation of L-

lactate to pyruvate with

reduction of NAD+ to NADH.

Enzymatic oxidation of L-

lactate to pyruvate and H2O2,

followed by a colorimetric

reaction.

Wavelength 340 nm[2][3]
450 nm - 570 nm (probe-

dependent)[6][7][8]

Typical Sample Volume 5 - 50 µL 5 - 50 µL

Incubation Time 15 - 30 minutes[8][9] 5 - 45 minutes[1][6][7]

Incubation Temperature
Room temperature or 37°C[2]

[5][8]

Room temperature or 37°C[1]

[7][8]

Detection Range ~0.05 mM to 2 mM[6] ~0.02 mM to 1 mM[8]

Instrumentation
UV-Vis Spectrophotometer or

Microplate Reader
Colorimetric Microplate Reader

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate L-lactate measurement.

Serum and Plasma: Collect blood and process to obtain serum or plasma. To remove

endogenous enzyme activity, deproteinization is recommended.[2][6] This can be achieved

by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation to pellet

the precipitated proteins.[2] The supernatant should be neutralized with potassium carbonate

before use in the assay.[10] Samples may require dilution with the assay buffer.[6]
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Urine and Saliva: Centrifuge to remove any particulate matter.[7] The supernatant can

typically be used directly in the assay after appropriate dilution with the assay buffer.[1]

Cell Culture Supernatants: Collect the cell culture medium and centrifuge to remove cells

and debris. The supernatant can often be assayed directly or after dilution.[7]

Cell and Tissue Lysates: Homogenize cells or tissues in 4 volumes of assay buffer.[11]

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material.[11]

The resulting supernatant can be used for the assay. For tissues, deproteinization as

described for serum/plasma may be necessary.

Protocol 1: L-Lactate Determination using the LDH
Method
This protocol is adapted for a 96-well microplate format.

Materials:

L-Lactate Standard (e.g., 20 mM stock solution)

Assay Buffer (e.g., 200 mM Glycine, 166 mM Hydrazine, pH 9.2)[5]

NAD+ Solution (e.g., 2.5 mM in Assay Buffer)[5]

L-Lactate Dehydrogenase (LDH) (e.g., 8 U/mL in Assay Buffer)[5]

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Standard Curve Preparation: Prepare a series of L-lactate standards by diluting the stock

solution in the assay buffer. A typical range would be from 0 to 2 mM.

Sample and Standard Addition: Add 20 µL of each standard and prepared sample to

separate wells of the 96-well plate.
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Reaction Mix Preparation: Prepare a reaction mix containing the NAD+ solution and LDH.

For each reaction, you will need approximately 80 µL of the reaction mix.

Initiate Reaction: Add 80 µL of the reaction mix to each well containing the standard or

sample. Use a multichannel pipette for simultaneous addition.[6] Mix gently by tapping the

plate.

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[5]

Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.

Calculation: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the

absorbance values of the standards against their concentrations to generate a standard

curve. Determine the L-lactate concentration in the samples from this curve.

Protocol 2: L-Lactate Determination using the Lactate
Oxidase Method
This protocol is a general guideline for a colorimetric assay in a 96-well plate format.

Materials:

L-Lactate Standard (e.g., 4 mM stock solution)

Assay Buffer (provided in commercial kits, typically a phosphate buffer)[10]

Enzyme Mix (containing Lactate Oxidase and Peroxidase)

Substrate/Probe Mix (chromogenic probe)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance in the visible range (e.g., 450 nm)

Procedure:

Standard Curve Preparation: Prepare a serial dilution of the L-lactate standard in the assay

buffer to create a standard curve (e.g., 0 to 1 mM).
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Sample and Standard Addition: Add 50 µL of each standard and prepared sample to

individual wells of the microplate.

Reaction Mix Preparation: Prepare the reaction mix according to the kit manufacturer's

instructions, typically by combining the enzyme mix and the substrate/probe mix in the assay

buffer.

Initiate Reaction: Add 50 µL of the reaction mix to each well. Mix thoroughly.

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).[8]

Calculation: Subtract the blank absorbance from all other values. Create a standard curve by

plotting the absorbance of the standards versus their concentrations. Calculate the L-lactate
concentration of the samples using the standard curve.

Experimental Workflow Diagram
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Caption: General workflow for L-lactate measurement.
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Method Validation Considerations
To ensure the reliability of the results, the chosen spectrophotometric method should be

validated according to ICH guidelines.[12] Key validation parameters include:

Linearity: The assay should demonstrate a linear relationship between absorbance and

concentration over a defined range.[12]

Accuracy: The accuracy of the method can be assessed by recovery studies, where known

amounts of L-lactate are spiked into samples.[12]

Precision: Precision is evaluated by determining the repeatability (intra-day) and

intermediate precision (inter-day) of the assay, typically expressed as the relative standard

deviation (%RSD).[12]

Specificity: The assay should be specific for L-lactate, with minimal interference from other

substances present in the sample.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest

concentration of L-lactate that can be reliably detected, while the LOQ is the lowest

concentration that can be quantitatively measured with acceptable precision and accuracy.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. raybiotech.com [raybiotech.com]

2. prod-docs.megazyme.com [prod-docs.megazyme.com]

3. tycmhoffman.com [tycmhoffman.com]

4. karger.com [karger.com]

5. Lactate Concentration assay (LDH method) [protocols.io]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/332846165_Development_and_validation_of_new_UV_spectrophotometric_method_for_determination_ethacridine_lactate_in_solution_during_the_period_of_use
https://www.researchgate.net/publication/332846165_Development_and_validation_of_new_UV_spectrophotometric_method_for_determination_ethacridine_lactate_in_solution_during_the_period_of_use
https://www.benchchem.com/product/b1674914?utm_src=pdf-body
https://www.researchgate.net/publication/332846165_Development_and_validation_of_new_UV_spectrophotometric_method_for_determination_ethacridine_lactate_in_solution_during_the_period_of_use
https://www.researchgate.net/publication/332846165_Development_and_validation_of_new_UV_spectrophotometric_method_for_determination_ethacridine_lactate_in_solution_during_the_period_of_use
https://www.benchchem.com/product/b1674914?utm_src=pdf-body
https://karger.com/books/book/chapter-pdf/2030474/000402812.pdf
https://www.benchchem.com/product/b1674914?utm_src=pdf-body
https://www.researchgate.net/publication/332846165_Development_and_validation_of_new_UV_spectrophotometric_method_for_determination_ethacridine_lactate_in_solution_during_the_period_of_use
https://www.benchchem.com/product/b1674914?utm_src=pdf-custom-synthesis
https://www.raybiotech.com/l-lactate-assay-kit-colorimetric-ma-lac
https://prod-docs.megazyme.com/documents/Assay_Protocol/K-LATE_DATA.pdf
https://www.tycmhoffman.com/commonfiles/bch372/03.AssayForLactateDehydrogenase.pdf
https://karger.com/books/book/chapter-pdf/2030474/000402812.pdf
https://www.protocols.io/view/lactate-concentration-assay-ldh-method-6qpvr4733gmk/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. sigmaaldrich.com [sigmaaldrich.com]

7. cellbiolabs.com [cellbiolabs.com]

8. tcichemicals.com [tcichemicals.com]

9. tipbiosystems.com [tipbiosystems.com]

10. cdn.caymanchem.com [cdn.caymanchem.com]

11. 3hbiomedical.com [3hbiomedical.com]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of
L-Lactate in Biological Fluids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674914#spectrophotometric-determination-of-l-
lactate-in-biological-fluids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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